molecular formula C20H16N4O4S B11541382 N-(2-methoxy-5-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-(2-methoxy-5-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B11541382
M. Wt: 408.4 g/mol
InChI Key: RWGZGCQAEQFXDE-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core, substituted with various functional groups such as methoxy, nitro, and carboxamide. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyrazole core, which can be achieved through cyclization reactions involving appropriate precursors. The introduction of the methoxy and nitro groups is usually carried out through electrophilic aromatic substitution reactions. The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution of the methoxy group can yield various substituted derivatives.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-5-carboxamide
  • N-(5-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Uniqueness

N-(2-methoxy-5-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to the combination of its functional groups and the thieno[2,3-c]pyrazole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H16N4O4S

Molecular Weight

408.4 g/mol

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C20H16N4O4S/c1-12-15-11-18(29-20(15)23(22-12)13-6-4-3-5-7-13)19(25)21-16-10-14(24(26)27)8-9-17(16)28-2/h3-11H,1-2H3,(H,21,25)

InChI Key

RWGZGCQAEQFXDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC)C4=CC=CC=C4

Origin of Product

United States

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